molecular formula C14H26N2O4 B1376983 tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate CAS No. 1251000-10-8

tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate

Cat. No. B1376983
M. Wt: 286.37 g/mol
InChI Key: VAUTUPYFRABMRW-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate, or TBU-AM-DU-10-C, is a synthetic compound that has been studied for its potential applications in the fields of scientific research, drug discovery, and biochemistry. This compound has been used in a variety of experiments to study the effects of its components on various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Boc Group Introduction in Amines : Rao et al. (2017) described the use of tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD) as a reagent for preparing N-Boc-amino acids. This compound reacts with amino acids at room temperature, introducing the Boc group without racemization. Boc-OASUD is a stable, solid alternative to di-tert-butyl dicarbonate for N-protection in amino acid synthesis (Rao et al., 2017).

  • Synthesis of Key Intermediates : Ibuka et al. (1982) reported a stereoselective synthesis of (6S*, 7S*, 8S*)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one, a key intermediate in synthesizing perhydrohistrionicotoxin. This synthesis involves a conjugate addition reaction and highlights the compound's utility in creating biologically significant structures (Ibuka et al., 1982).

  • Reaction Pathways Study : Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, revealing two isomeric condensation products. This study contributes to understanding the chemical behavior of similar spirocyclic compounds (Moskalenko & Boev, 2012).

Applications in Material Science and Food Safety

  • Food Contact Material Safety : A study by Flavourings (2012) on the safety evaluation of a related compound, 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane, for use in food contact materials, concluded it poses no safety concerns for consumers under certain conditions. This highlights its potential application in food packaging and safety (Flavourings, 2012).

Drug Synthesis and Modification

  • Derivatives Synthesis in Pharmacology : Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, an intermediate for further selective derivation, useful in synthesizing novel compounds. This demonstrates its application in developing new pharmacologically active compounds (Meyers et al., 2009).

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)20-12(17)16-4-5-18-10-14(9-16)6-11(7-15)8-19-14/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUTUPYFRABMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CC(CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate
Reactant of Route 2
tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate
Reactant of Route 3
tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate
Reactant of Route 4
tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate
Reactant of Route 5
tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate
Reactant of Route 6
tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate

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